![molecular formula C17H19FN2O3S B3554055 N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3554055.png)
N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer-fighting drugs.
作用機序
DFG-10 works by binding to the active site of B-Raf and preventing it from carrying out its normal functions. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting B-Raf, DFG-10 can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
DFG-10 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting B-Raf, it has been found to induce apoptosis (cell death) in cancer cells and to decrease the expression of certain genes that are involved in cancer progression. DFG-10 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of DFG-10 is its specificity for B-Raf. Unlike other inhibitors that target multiple proteins, DFG-10 is highly selective and only targets B-Raf. This makes it a valuable tool for studying the role of B-Raf in cancer development and progression. However, one limitation of DFG-10 is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
将来の方向性
There are several potential future directions for research on DFG-10. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another potential direction is the exploration of combination therapies that target multiple signaling pathways in cancer cells. Finally, the use of DFG-10 in combination with immunotherapy may also be an area of future research. Overall, DFG-10 shows great promise as a potential cancer-fighting drug and further research is needed to fully explore its potential.
科学的研究の応用
DFG-10 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called B-Raf, which is involved in the development and progression of many types of cancer. DFG-10 has been found to be particularly effective against melanoma, a type of skin cancer that is notoriously difficult to treat.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-9-13(2)15(10-12)19-17(21)11-20(24(3,22)23)16-7-5-4-6-14(16)18/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNODKDQYEOMDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。